2-[(2-Chloroacetyl)(methyl)amino]acetic acid
Overview
Description
2-[(2-Chloroacetyl)(methyl)amino]acetic acid is an organic compound with the molecular formula C5H8ClNO3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-chloroacetyl group and a methylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetyl)(methyl)amino]acetic acid typically involves the reaction of chloroacetic acid with methylamine. The reaction proceeds through the formation of an intermediate, which is then acylated with chloroacetyl chloride to yield the final product. The reaction conditions generally include the use of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of solvents like ethanol or methanol can also aid in the efficient extraction and purification of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroacetyl)(methyl)amino]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-[(2-Chloroacetyl)(methyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(2-Chloroacetyl)(methyl)amino]acetic acid involves its interaction with nucleophilic sites on biomolecules. The chloroacetyl group is highly reactive and can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research for studying protein interactions and enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid: Similar in structure but lacks the methylamino group.
Methylaminoacetic acid: Similar but lacks the chloroacetyl group.
2-Chloro-N-methylacetamide: Similar but lacks the carboxyl group.
Uniqueness
2-[(2-Chloroacetyl)(methyl)amino]acetic acid is unique due to the presence of both the chloroacetyl and methylamino groups, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both synthetic and biological applications .
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-7(3-5(9)10)4(8)2-6/h2-3H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWZUYMZBLBECP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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